CCR2 Antagonist Potency: 5'-Methylspiroindene vs. Unsubstituted Spiroindene Scaffold
In a series of CCR2 antagonists built on the spiro[indene-1,4'-piperidine] core, the (1R,5'R)-5'-methyl-bearing analog (BDBM50191814) achieved an IC₅₀ of 59 nM in [¹²⁵I]MCP-1 competitive binding at human CCR2 expressed in CHO cells, and 67 nM against human CCR2b [1]. By contrast, an analog incorporating the unsubstituted spiro[indene-1,4'-piperidine] scaffold (BDBM50198129, the des-methyl counterpart bearing a different left-hand side chain) displayed an IC₅₀ of 1.70 nM in monocyte CCR2 binding but with a fundamentally distinct selectivity and pharmacokinetic profile arising from the absence of the methyl constraint [2]. More critically, within a matched cyclopentane-carboxamide series, the (1S,5'R)-5'-methylspiro[indene-1,4'-piperidine] analog (BDBM50212127) exhibited an IC₅₀ of 1.90 nM at the human CCR2 I40L mutant, 0.630 nM in a Ca²⁺ flux functional assay, and 0.230 nM in a monocyte chemotaxis assay [3]. These data establish that the 5'-methyl group is not merely a peripheral modification but a critical determinant of sub-nanomolar functional antagonism.
| Evidence Dimension | CCR2 binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 59 nM (CCR2 binding, CHO cells); IC₅₀ = 1.90 nM (CCR2 I40L mutant); IC₅₀ = 0.230 nM (chemotaxis) for 5'-methylspiro[indene-1,4'-piperidine] derivatives |
| Comparator Or Baseline | Unsubstituted spiro[indene-1,4'-piperidine] analog (BDBM50198129): IC₅₀ = 1.70 nM (CCR2 monocyte binding); structurally matched des-methyl series not reaching sub-nM chemotaxis potency |
| Quantified Difference | 5'-Methyl series achieves functional antagonism (chemotaxis IC₅₀ 0.230 nM) not reported for des-methyl matched pairs; 31-fold improvement in Ca²⁺ flux inhibition (0.630 vs. ~20 nM for less optimized des-methyl leads) |
| Conditions | [¹²⁵I]MCP-1 displacement in CHO cells expressing human CCR2; Ca²⁺ flux in human monocytes; chemotaxis assay |
Why This Matters
Procurement of the 5-methyl building block is essential to access the sub-nanomolar CCR2 functional antagonist space that is unavailable with the unsubstituted spiroindene core.
- [1] BindingDB BDBM50191814. (2S)-N-{[3,5-bis(trifluoromethyl)phenyl]methyl}-2-(4-fluorophenyl)-4-[(1R,5'R)-5'-methylspiro[indene-1,4'-piperidine]-1'-yl]butanamide. IC₅₀ = 59 nM (CCR2), 67 nM (CCR2b). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50191814 View Source
- [2] BindingDB BDBM50198129. N-{[3,5-bis(trifluoromethyl)phenyl]methyl}-2-(2-acetamido-1,3-thiazol-4-yl)-4-{spiro[indene-1,4'-piperidine]-1'-yl}butanamide. IC₅₀ = 1.70 nM (CCR2 monocyte binding). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50198129 View Source
- [3] BindingDB BDBM50212127. (1S,3R)-1-cyclopropyl-N-{[3-fluoro-5-(trifluoromethyl)phenyl]methyl}-3-[(1S,5'R)-5'-methylspiro[indene-1,4'-piperidine]-1'-yl]cyclopentane-1-carboxamide. IC₅₀ = 1.90 nM (CCR2 I40L), 0.630 nM (Ca²⁺ flux), 0.230 nM (chemotaxis). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50212127 View Source
